Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate
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Overview
Description
Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a phosphanyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with triethoxyphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and phosphanyl derivatives.
Scientific Research Applications
Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate involves its interaction with various molecular targets. The phosphanyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the ester group can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The pathways involved include nucleophilic attack, coordination with metal ions, and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropionate: Similar ester structure but lacks the phosphanyl group.
Triethoxyphenylphosphine: Contains the phosphanyl group but lacks the ester moiety.
Ethyl acetate: A simple ester used widely in industry but lacks the complexity of the phosphanyl group.
Uniqueness
Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate is unique due to the presence of both the ester and phosphanyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75417-05-9 |
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Molecular Formula |
C17H29O5P |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[triethoxy(phenyl)-λ5-phosphanyl]propanoate |
InChI |
InChI=1S/C17H29O5P/c1-5-19-17(18)14-15-23(20-6-2,21-7-3,22-8-4)16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
InChI Key |
YANZYOCQBBAEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCP(C1=CC=CC=C1)(OCC)(OCC)OCC |
Origin of Product |
United States |
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